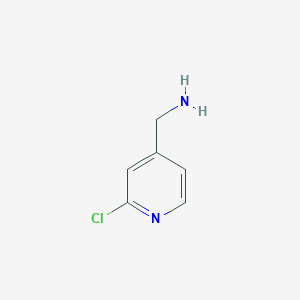

(2-Chloropyridin-4-yl)methanamine

描述

(2-Chloropyridin-4-yl)methanamine is a small-molecule amine derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and a methylamine group at the 4-position. Its hydrochloride salt (CAS: 916210-98-5, molecular weight: 179.05) is widely studied for its role as a selective lysyl oxidase-like 2 (LOXL2) inhibitor with an IC50 of 126 nM . It exhibits >100-fold selectivity over LOX and other amine oxidases (MAO-A, MAO-B, SSAO), making it a promising candidate for fibrosis and cancer therapy . Preclinical studies demonstrate its efficacy in reducing collagen cross-linking in liver fibrosis models and synergizing with chemotherapeutics like sorafenib in tumor suppression .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield (2-Chloropyridin-4-yl)methanamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .

化学反应分析

Types of Reactions

(2-Chloropyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce imines or primary amines .

科学研究应用

Cancer Research

(2-Chloropyridin-4-yl)methanamine has been identified as a potent inhibitor of LOXL2, an enzyme associated with the epithelial-mesenchymal transition (EMT) in cancer cells. EMT is a critical process in cancer metastasis, where epithelial cells acquire migratory and invasive properties.

- Inhibition of Tumor Invasion : In vitro studies have shown that this compound significantly reduces the invasive capabilities of cervical cancer cells by reversing LOXL2-induced EMT. The effective concentration (IC50) for LOXL2 inhibition is reported to be 126 nM, indicating high potency against this target .

- Case Study : A study involving cervical cancer models demonstrated that treatment with this compound hydrochloride led to a notable decrease in tumor growth and metastasis in vivo, highlighting its potential as an anti-tumor agent .

Fibrosis Treatment

LOXL2 is also implicated in fibrotic diseases due to its role in collagen cross-linking. The selective inhibition of LOXL2 by this compound presents a promising therapeutic strategy for managing fibrosis.

- Mechanism of Action : By inhibiting LOXL2, the compound disrupts collagen deposition and remodeling processes that contribute to tissue stiffness and dysfunction in fibrotic conditions .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other known LOXL2 inhibitors:

| Compound | IC50 (nM) | Selectivity for LOXL2 |

|---|---|---|

| This compound | 126 | High |

| BAPN (β-Aminopropionitrile) | 243 | Moderate |

| Other tested amines | >1000 | Low |

Synthesis and Development

The synthesis of this compound involves straightforward organic reactions that can be performed under standard laboratory conditions. Its availability from commercial suppliers facilitates further research into its derivatives and analogs for enhanced potency and selectivity.

作用机制

The primary mechanism of action of (2-Chloropyridin-4-yl)methanamine involves its inhibition of the enzyme lysyl oxidase-like 2 (LOXL2). LOXL2 is responsible for the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, this compound can reduce the cross-linking of these proteins, thereby affecting the structural integrity of tissues. This mechanism is particularly relevant in the context of fibrotic diseases and cancer, where excessive cross-linking contributes to disease progression .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridin-4-ylmethanamine Series

(2-Chloropyridin-4-yl)methanamine

- Key Features: Chlorine at the 2-position enhances LOXL2 selectivity and potency. Hydrochloride salt improves solubility for in vivo applications (e.g., 10 mg/kg in murine models) . No inhibition of osteogenic differentiation in ligament cells, suggesting specificity .

(2-Methoxypyridin-4-yl)methanamine

- Key Features: Methoxy substituent at the 2-position (C7H10N2O, MW: 138.17). Reduced steric hindrance compared to chlorine may alter binding affinity.

Para-Substituted Benzylamines

- Key Features :

Heterocyclic Analogues

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine

- Key Features: Pyrimidine-pyridine hybrid structure (C10H10N4, MW: 186.22). No reported LOXL2 activity; structural complexity may hinder membrane permeability .

PXS-S1A (3-Fluoro-4-aryloxyallylamine)

- Key Features :

Monoamine Oxidase (MAO) Inhibitors

This compound Hydrochloride

- Chlorine substitution likely disrupts MAO binding pockets, favoring LOXL2 .

(rel)-Tranylcypromine D5 Hydrochloride

- Key Features: Non-selective MAO inhibitor with cardiovascular side effects. Highlights the importance of substituent-driven selectivity in this compound .

Comparative Data Table

生物活性

(2-Chloropyridin-4-yl)methanamine, with the CAS number 144900-57-2, is a compound that has garnered attention in medicinal chemistry due to its selective inhibitory activity against lysyl oxidase-like enzyme 2 (LOXL2). This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chlorine atom and an amine group. Its molecular formula is CHClN, and it has been characterized for its potential therapeutic applications.

This compound acts as a selective inhibitor of LOXL2, which is involved in collagen cross-linking and extracellular matrix (ECM) integrity. The compound has demonstrated an IC50 value of 126 nM , indicating its potency in inhibiting LOXL2 activity. This selectivity is significant as it shows a considerable preference for LOXL2 over other related enzymes such as lysyl oxidase (LOX) and monoamine oxidases (MAO-A, MAO-B) .

Biological Activity Overview

The biological implications of inhibiting LOXL2 are profound, particularly in the context of cancer and fibrosis. LOXL2 is known to facilitate epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. Studies have shown that this compound can significantly reduce the invasive capabilities of various cancer cell lines by reversing LOXL2-induced EMT .

Table 1: Biological Activity Summary

| Biological Activity | IC50 Value | Selectivity | Target Enzymes |

|---|---|---|---|

| LOXL2 Inhibition | 126 nM | High | LOX, MAO-A, MAO-B |

| Anticancer Activity | N/A | N/A | Cervical Cancer |

| Antifibrotic Activity | N/A | N/A | Fibrosis-related |

Case Studies and Research Findings

-

Cervical Cancer Study :

A study investigated the effects of this compound on cervical cancer cells. The compound was shown to inhibit the invasive properties of these cells by downregulating LOXL2 expression, thus reversing EMT processes. This suggests its potential as an anti-tumor agent . -

Selectivity Profile :

In assays comparing the inhibition of LOXL2 against other amine oxidases, this compound demonstrated a 31-fold selectivity for LOXL2 over LOX when tested in human whole blood assays . This selectivity is crucial for minimizing off-target effects in therapeutic applications. -

In Vitro Studies :

Further in vitro studies confirmed that the compound does not exhibit significant toxicity towards mammalian cell lines at effective concentrations, indicating a favorable safety profile for potential therapeutic use .

Potential Applications

The primary applications of this compound include:

- Cancer Therapy : As an inhibitor of LOXL2, it may serve as a therapeutic agent in cancers where LOXL2 plays a pivotal role.

- Fibrosis Treatment : Its ability to inhibit collagen cross-linking positions it as a candidate for treating fibrotic diseases.

常见问题

Basic Research Questions

Q. How is the inhibitory activity of (2-Chloropyridin-4-yl)methanamine against LOXL2 quantified?

- Methodological Answer : Inhibitory activity is determined via enzymatic assays using recombinant human LOXL2. The IC50 value (126 nM) is measured by monitoring hydrogen peroxide production, a byproduct of lysine oxidation, using spectrophotometric or fluorometric methods. Dose-response curves are generated to calculate potency .

Q. What analytical techniques are recommended for assessing compound purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS) confirm molecular structure and identity. These protocols align with standard characterization practices for small-molecule inhibitors .

Q. What in vitro models are used to validate its role in fibrosis research?

- Methodological Answer : Fibroblast activation assays (e.g., TGF-β-induced collagen deposition in human hepatic stellate cells) and extracellular matrix (ECM) crosslinking assays are employed. LOXL2 activity is correlated with hydroxylysine aldehyde (HLNL) formation, detected via immunofluorescence or ELISA .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : The hydrochloride salt is stored as a powder at -20°C for long-term stability. Solutions in DMSO (60 mg/mL) are aliquoted and kept at -80°C to prevent freeze-thaw degradation. Stability is validated over 1 year using HPLC .

Advanced Research Questions

Q. How can researchers ensure selectivity for LOXL2 over related amine oxidases like LOX, MAO-A/B, and SSAO?

- Methodological Answer : Panel testing against recombinant enzymes (LOX, MAO-A/B, SSAO) under identical assay conditions (pH 7.5, 37°C) is critical. For example, this compound shows >100-fold selectivity for LOXL2 over LOX (IC50 > 10 µM) and negligible inhibition of MAO-A/B (IC50 > 50 µM). Competitive binding studies and kinetic analyses (e.g., determination) further validate specificity .

Q. What structural features contribute to its selectivity and potency as a LOXL2 inhibitor?

- Methodological Answer : The 2-chloro substituent on the pyridine ring enhances binding affinity to the LOXL2 active site, likely through hydrophobic interactions and electron-withdrawing effects. Comparative SAR studies with benzylamine derivatives reveal that the pyridine-4-ylmethanamine scaffold minimizes off-target interactions with LOX, which prefers bulkier substituents .

Q. How can discrepancies in reported LOXL2 inhibition data across studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in enzyme sources (e.g., recombinant vs. tissue-derived LOXL2), substrate concentrations (e.g., lysine-rich peptides vs. collagen), or assay buffers (e.g., copper availability). Standardizing protocols using commercially available LOXL2 (e.g., human recombinant) and including positive controls (e.g., β-aminopropionitrile) improves reproducibility .

Q. What experimental designs are optimal for evaluating in vivo efficacy in fibrosis models?

- Methodological Answer : In murine models of liver fibrosis (e.g., CCl4-induced or bile duct ligation), daily oral dosing (10–30 mg/kg) is administered over 4–6 weeks. Efficacy is assessed via histopathology (Sirius Red staining for collagen), hydroxyproline quantification, and biomarkers like TIMP-1 and PIIINP. Pharmacokinetic studies ensure adequate plasma exposure and tissue penetration .

Q. How does its mechanism differ from pan-LOX inhibitors, and what are the implications for translational research?

- Methodological Answer : Unlike pan-LOX inhibitors (e.g., β-aminopropionitrile), which non-specifically block all LOX family members, this compound selectively targets LOXL2. This specificity reduces off-target effects, such as impaired vascular development (linked to LOX inhibition), making it safer for chronic use in fibrotic diseases .

Q. What strategies can improve pharmacokinetic properties for clinical translation?

- Methodological Answer : Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine) to the pyridine ring, enhance aqueous solubility. Prodrug approaches (e.g., esterification of the primary amine) improve oral bioavailability. In silico modeling (e.g., molecular dynamics simulations) guides optimization of LogP and membrane permeability .

属性

IUPAC Name |

(2-chloropyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHCWJWUOSNCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383179 | |

| Record name | (2-chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144900-57-2 | |

| Record name | (2-chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。